

A Technical Guide to N-(2-Bromobenzylloxycarbonyloxy)succinimide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>N</i> -(2-
Compound Name:	<i>Bromobenzylloxycarbonyloxy)succinimide</i>
Cat. No.:	B139699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzylloxycarbonyloxy)succinimide, also known by its synonym 2-Bromobenzyl succinimidyl carbonate or the abbreviation Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a capping agent in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and workflow diagrams are presented to facilitate its effective use in research and development settings.

Chemical Identity and Properties

N-(2-Bromobenzylloxycarbonyloxy)succinimide is a derivative of both N-hydroxysuccinimide and 2-bromobenzyl alcohol. The succinimidyl ester moiety makes it an excellent activating group, facilitating the transfer of the 2-bromobenzylloxycarbonyl (2-Br-Z) group to nucleophiles, most notably primary and secondary amines.

Chemical Structure:

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	128611-93-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₅	[1] [2]
Molecular Weight	328.13 g/mol	[1]
Appearance	White to off-white powder/solid	[2]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, and acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride.	[4]

Note: Specific quantitative data such as melting point and detailed spectral data for **N-(2-Bromobenzylloxycarbonyloxy)succinimide** are not readily available in the searched literature. The provided solubility data is for the closely related compound N-bromosuccinimide and is expected to be similar.

Synthesis of **N-(2-Bromobenzylloxycarbonyloxy)succinimide**

The synthesis of **N-(2-Bromobenzylloxycarbonyloxy)succinimide** is a multi-step process that begins with the formation of 2-bromobenzyl alcohol, followed by its conversion to the corresponding chloroformate, and finally, reaction with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of N-(2-Bromobenzylloxycarbonyloxy)succinimide

Step 1: Synthesis of 2-Bromobenzyl Chloroformate

This reaction involves the use of highly toxic phosgene gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

- Reaction: 2-Bromobenzyl alcohol is reacted with an excess of phosgene.[5][6]
- Procedure Outline:
 - A solution of 2-bromobenzyl alcohol in a suitable anhydrous solvent (e.g., dioxane or toluene) is prepared.
 - This solution is added dropwise to a chilled solution of excess phosgene in toluene.[6]
 - The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion.[6]
 - Excess phosgene and solvent are carefully removed under reduced pressure to yield crude 2-bromobenzyl chloroformate.[6] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-(2-Bromobenzylloxycarbonyloxy)succinimide

- Reaction: The crude 2-bromobenzyl chloroformate is reacted with N-hydroxysuccinimide in the presence of a base.
- Procedure Outline:
 - N-hydroxysuccinimide is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
 - A base, such as triethylamine (TEA), is added to the solution.[7]
 - A solution of 2-bromobenzyl chloroformate in the same solvent is added dropwise to the stirred N-hydroxysuccinimide solution.[7]

- The reaction is allowed to proceed at low temperature and then warmed to room temperature.
- The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure.
- The resulting solid is purified by recrystallization to yield **N-(2-Bromobenzylloxycarbonyloxy)succinimide**.

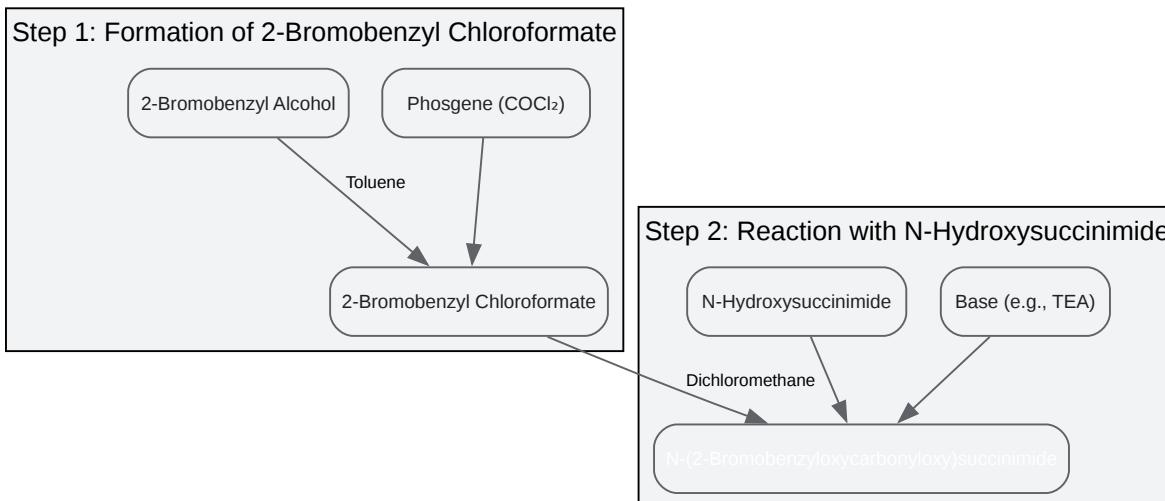
Application in Solid-Phase Peptide Synthesis (SPPS)

A primary application of **N-(2-Bromobenzylloxycarbonyloxy)succinimide** is as a capping agent in solid-phase peptide synthesis (SPPS). In SPPS, the stepwise addition of amino acids to a growing peptide chain attached to a solid support can sometimes be incomplete. This results in unreacted amino groups on the resin-bound peptides, which can lead to the formation of undesirable "deletion sequences" in subsequent coupling cycles. Capping is the process of blocking these unreacted amino groups to prevent them from reacting further.^{[8][9]}

The 2-bromobenzylloxycarbonyl (2-Br-Z) group is analogous to the well-known benzylloxycarbonyl (Cbz or Z) group and provides a stable, unreactive cap under the conditions of Fmoc-based SPPS.^[10]

Experimental Protocol: Capping of Unreacted Amino Groups in SPPS

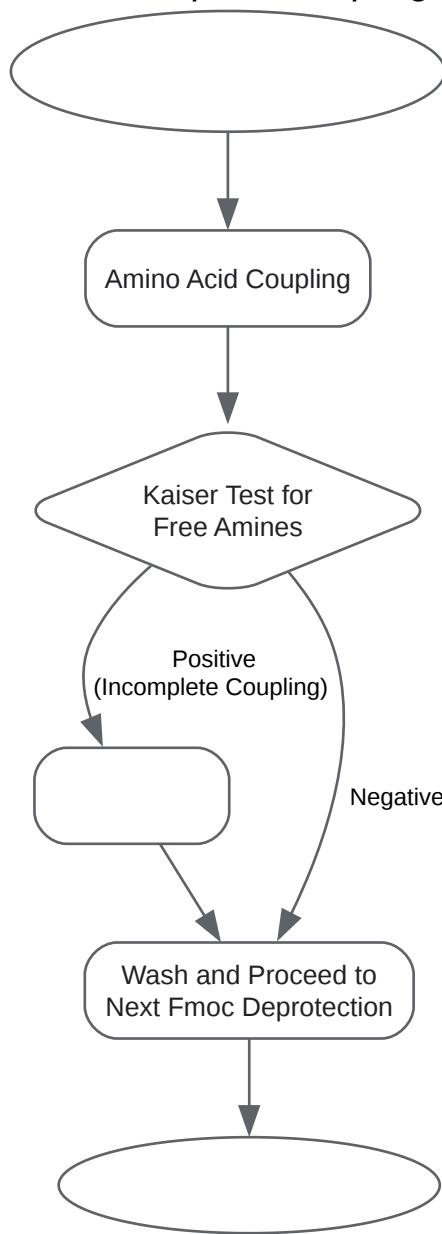
This protocol is a general guideline for the capping step following an incomplete coupling reaction, which is typically identified by a positive Kaiser test.


- Reagents:
 - Resin-bound peptide with unreacted amino groups
 - **N-(2-Bromobenzylloxycarbonyloxy)succinimide** (Z(2-Br)-OSu)
 - N,N-Dimethylformamide (DMF)

- A suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)
- Procedure:
 - Following the coupling step and subsequent washes with DMF, a solution of **N-(2-Bromobenzylloxycarbonyloxy)succinimide** (e.g., 10-50 equivalents based on resin substitution) and DIPEA (e.g., 10-50 equivalents) in DMF is prepared.[11]
 - The resin is suspended in this capping solution.
 - The mixture is agitated at room temperature for a period of 30 minutes to 2 hours.[11]
 - The capping solution is drained, and the resin is thoroughly washed with DMF to remove excess reagents.
 - A Kaiser test can be performed to confirm the absence of free primary amines (a negative result indicates successful capping).[11]

Workflow Diagrams

Synthesis of **N-(2-Bromobenzylloxycarbonyloxy)succinimide**


Synthesis Pathway of N-(2-Bromobenzylloxycarbonyloxy)succinimide

[Click to download full resolution via product page](#)

Caption: Synthesis Pathway of **N-(2-Bromobenzylloxycarbonyloxy)succinimide**.

Workflow for Capping in Solid-Phase Peptide Synthesis

SPPS Workflow: Incomplete Coupling and Capping

[Click to download full resolution via product page](#)

Caption: SPPS Workflow: Incomplete Coupling and Capping.

Conclusion

N-(2-Bromobenzylloxycarbonyloxy)succinimide is a valuable reagent for the introduction of the 2-bromobenzylloxycarbonyl protecting group, serving an important function as a capping agent in solid-phase peptide synthesis. Its use helps to minimize the formation of deletion

sequences, thereby improving the purity of the final peptide product. The protocols and workflows provided in this guide offer a framework for the successful application of this reagent in synthetic chemistry and drug development. Further research into its specific physical properties and spectral characteristics would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N-(2-Bromobenzylloxycarbonyloxy)succinimide, CasNo.128611-93-8 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. p-Bromobenzyl Chloroformate | 5798-78-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. nbanno.com [nbanno.com]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [A Technical Guide to N-(2-Bromobenzylloxycarbonyloxy)succinimide for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139699#n-2-bromobenzylloxycarbonyloxy-succinimide-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com